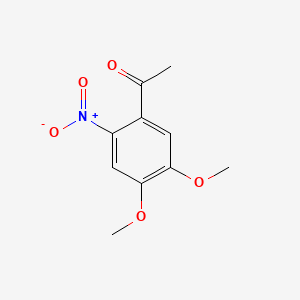

1-(4,5-Dimethoxy-2-nitrophenyl)ethanone

Beschreibung

Overview of Nitrophenyl Ethanone (B97240) Compounds in Organic Chemistry

Nitrophenyl ethanones, also known as nitroacetophenones, represent a class of organic compounds characterized by a benzene (B151609) ring substituted with both a nitro group (-NO2) and an ethanone (acetyl, -COCH3) group. ontosight.ai These compounds are crucial intermediates in organic synthesis, providing a gateway to a wide array of functionalized aromatic molecules. numberanalytics.com Their versatility stems from the reactivity of the functional groups present.

The nitro group is a strong electron-withdrawing group that can be readily reduced to other nitrogen-containing functionalities, most commonly an amino group (-NH2). ontosight.ainumberanalytics.com This transformation is fundamental in the synthesis of anilines, which are precursors to many dyes, pharmaceuticals, and polymers. The ketone functionality of the ethanone group can undergo a variety of reactions, including nucleophilic addition, condensation reactions, and oxidation or reduction.

The synthesis of nitrophenyl ethanones often involves the nitration of a corresponding acetophenone (B1666503) using nitrating agents like nitric acid. chemicalbook.com Due to their chemical structure and reactivity, these compounds are frequently used as starting materials or key intermediates in the production of pharmaceuticals, agrochemicals, and specialty chemicals. ontosight.ainumberanalytics.com

Significance of Dimethoxy and Nitro Substituents in Aromatic Systems

The chemical behavior of an aromatic compound is profoundly influenced by the nature of the substituents attached to the ring. In 1-(4,5-Dimethoxy-2-nitrophenyl)ethanone, the interplay between the electron-donating dimethoxy groups and the electron-withdrawing nitro group dictates the molecule's reactivity.

Electron-Donating Effects of Methoxy (B1213986) Groups: The methoxy group (-OCH3) is a strong activating group in electrophilic aromatic substitution. libretexts.org It exerts its influence through two primary effects:

Inductive Effect (-I): Oxygen is more electronegative than carbon, so it withdraws electron density from the benzene ring through the sigma bond. This effect is deactivating.

Resonance Effect (+R): The oxygen atom has lone pairs of electrons that can be delocalized into the pi-system of the aromatic ring. lumenlearning.com This donation of electron density increases the nucleophilicity of the ring, making it more reactive towards electrophiles. libretexts.orgyoutube.com

Electron-Withdrawing Effects of the Nitro Group: The nitro group (-NO2) is one of the most powerful deactivating groups in electrophilic aromatic substitution. lumenlearning.comminia.edu.eg Its effects are:

Inductive Effect (-I): The nitrogen atom in the nitro group bears a formal positive charge, and both oxygen atoms are highly electronegative. This creates a strong dipole that withdraws electron density from the ring inductively. minia.edu.eg

Resonance Effect (-R): The nitro group can pull electron density out of the aromatic ring through resonance, creating a partial positive charge on the ring, particularly at the ortho and para positions. numberanalytics.comresearchgate.net

Both effects work in the same direction, strongly reducing the electron density of the aromatic ring and making it much less reactive toward electrophiles. libretexts.orglumenlearning.com This deactivation is most pronounced at the ortho and para positions, which makes the meta position the least deactivated and therefore the preferred site for electrophilic attack. numberanalytics.com

Research Trajectories and Future Outlook for this compound

The primary research application of this compound is as a precursor for the synthesis of photolabile "caged" compounds. thermofisher.com The 1-(4,5-dimethoxy-2-nitrophenyl)ethyl (DMNPE) caging group is derived from this molecule. Caged compounds are biologically inactive molecules that can be rapidly activated by a pulse of light, typically in the near-UV range. thermofisher.com This technique allows researchers to control the release of biologically active substances—such as neurotransmitters, nucleotides, or signaling molecules—at specific times and locations within living cells or tissues. thermofisher.com

The synthesis of DMNPE-caged compounds often starts with the conversion of this compound into its corresponding hydrazone. thermofisher.com The hydrazone is then oxidized to form a reactive diazoethane (B72472) intermediate. This intermediate readily reacts with carboxylic acids or phosphates of a target molecule to form a DMNPE ester, effectively "caging" the molecule and rendering it inactive. thermofisher.com Photolysis with light below 360 nm cleaves this ester bond, releasing the active molecule and a harmless nitroso-ketone byproduct. thermofisher.com

Future research involving this compound will likely continue to focus on the development of new photoremovable protecting groups with improved properties, such as greater two-photon absorption cross-sections for enhanced spatial resolution in biological systems, or shifting the activation wavelength to the visible spectrum to reduce potential photodamage to cells. Furthermore, its role as a versatile chemical intermediate may lead to its use in the synthesis of novel heterocyclic compounds or other functional organic materials. nih.gov The unique substitution pattern on the aromatic ring makes it an attractive starting material for building complex molecular frameworks for applications in medicinal chemistry and materials science.

Structure

2D Structure

Eigenschaften

IUPAC Name |

1-(4,5-dimethoxy-2-nitrophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO5/c1-6(12)7-4-9(15-2)10(16-3)5-8(7)11(13)14/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVLFGESHYMKNQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1[N+](=O)[O-])OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4073336 | |

| Record name | Ethanone, 1-(4,5-dimethoxy-2-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4073336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4101-32-0 | |

| Record name | 1-(4,5-Dimethoxy-2-nitrophenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4101-32-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanone, 1-(4,5-dimethoxy-2-nitrophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004101320 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanone, 1-(4,5-dimethoxy-2-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4073336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4,5-Dimethoxy-2-nitrophenyl)ethanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 4,5 Dimethoxy 2 Nitrophenyl Ethanone

Classical Synthesis Routes

The traditional approaches to synthesizing 1-(4,5-Dimethoxy-2-nitrophenyl)ethanone are primarily centered around the electrophilic aromatic substitution, specifically the nitration of a substituted acetophenone (B1666503). Other classical methods, while less common in published literature, can be postulated based on fundamental organic reactions.

Nitration of 4,5-Dimethoxyacetophenone

The most prevalent method for preparing this compound is the direct nitration of 4,5-dimethoxyacetophenone (also known as 4-acetylveratrole). sigmaaldrich.com This reaction involves the introduction of a nitro group (-NO2) onto the aromatic ring. The two methoxy (B1213986) groups are strong activating groups and direct the incoming electrophile (the nitronium ion, NO2+) to the ortho and para positions. Due to the existing substitution pattern, the nitration occurs at the 2-position, which is ortho to both the acetyl and a methoxy group. chemicalbook.comresearchgate.net

The success of the nitration reaction is highly dependent on carefully controlled conditions to achieve high yields and purity. numberanalytics.com Key parameters include the choice of nitrating agent, solvent, temperature, and reaction duration. Lower temperatures are generally essential to control the exothermic nature of the reaction and prevent unwanted side reactions. orgsyn.org

Several specific protocols have been documented, highlighting variations in these conditions. One approach involves dissolving 3,4-dimethoxyacetophenone in 17% nitric acid and adding it dropwise to a solution of 67% nitric acid and sodium nitrite (B80452) while maintaining a temperature of 5 to 10°C. chemicalbook.comchemicalbook.com Another documented method uses 98% nitric acid in dichloromethane (B109758) at a lower temperature of -10°C. chemicalbook.com A third variation employs red fuming nitric acid in glacial acetic acid, with cooling provided by an ice-water bath. researchgate.net The yield and reaction time vary significantly with these different conditions, illustrating the importance of optimization. chemicalbook.comresearchgate.net

| Parameter | Method A | Method B | Method C |

|---|---|---|---|

| Nitrating Agent | 67% Nitric Acid / Sodium Nitrite | 98% Nitric Acid | Red Fuming Nitric Acid |

| Solvent | 17% Nitric Acid | Dichloromethane (CH₂Cl₂) | Glacial Acetic Acid |

| Temperature | 5 to 10°C | -10°C | Ice-water bath |

| Reaction Time | 3-5 hours | 2 hours | 20 minutes |

| Reported Yield | 87.9% | 89.4% | 58% |

A primary challenge in the nitration of highly activated aromatic rings like 4,5-dimethoxyacetophenone is the formation of by-products. The strong activating nature of the methoxy groups can lead to multiple nitrations if the reaction conditions are not strictly controlled. stmarys-ca.edu One study explicitly notes that increasing the reaction time leads to greater by-product formation. researchgate.net

To minimize these side reactions, slow, dropwise addition of the nitrating agent at low temperatures is crucial. chemicalbook.comorgsyn.org After the reaction is complete, a common workup procedure involves pouring the reaction mixture into ice water to quench the reaction and precipitate the solid product. chemicalbook.comresearchgate.netchemicalbook.com The crude product is then typically washed with water and neutralized, for example with an aqueous sodium bicarbonate solution, to remove residual acids and acidic by-products. chemicalbook.comchemicalbook.com

Grignard Reaction-Based Approaches followed by Oxidation

While not as commonly reported as direct nitration, a synthetic route using a Grignard reaction is theoretically plausible. This multi-step approach would involve a carbon-carbon bond formation using a Grignard reagent. niper.gov.in A potential pathway could start with a pre-nitrated precursor such as 4,5-dimethoxy-2-nitrobenzonitrile. This nitrile could be reacted with methylmagnesium bromide (a Grignard reagent), followed by hydrolysis, to yield the target ketone. Alternatively, 4,5-dimethoxy-2-nitrobenzoic acid could be converted to an acid chloride and then reacted with a methyl-based organometallic reagent. These methods offer an alternative but are generally more complex than direct nitration.

Synthesis via 4,5-Dimethoxy-2-nitrobenzaldehyde Precursors

Another viable multi-step synthesis involves the use of 4,5-dimethoxy-2-nitrobenzaldehyde as a key intermediate. This approach separates the nitration and the formation of the acetyl group into distinct steps.

Synthesis of the Precursor : The first step is the synthesis of 4,5-dimethoxy-2-nitrobenzaldehyde. This is achieved by the nitration of 3,4-dimethoxybenzaldehyde (B141060) using concentrated nitric acid at a controlled temperature of 10°C. prepchem.com

Conversion to Ketone : The aldehyde group of the precursor is then converted to the target acetyl group. A standard method for this transformation is a Grignard reaction, where the aldehyde is treated with a methyl Grignard reagent (e.g., methylmagnesium bromide). youtube.com This reaction forms a secondary alcohol intermediate. Subsequent oxidation of this alcohol, using common oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation, yields the final product, this compound.

Advanced and Sustainable Synthesis Approaches

The literature on advanced and sustainable ("green") chemistry approaches specifically for the synthesis of this compound is limited. However, general advancements in organic synthesis, particularly in flow chemistry, offer potential benefits for nitration reactions. Flow reactors provide superior control over reaction parameters such as temperature and mixing, which is particularly advantageous for highly exothermic and rapid reactions like nitration. niper.gov.in This enhanced control can lead to improved safety, higher yields, and reduced by-product formation compared to traditional batch processing. While specific application to this compound is not widely published, the principles of continuous flow processing represent a promising avenue for a more sustainable and efficient synthesis.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to mitigate the environmental impact and enhance the safety of the production process. Traditional nitration methods, while effective, often involve the use of highly corrosive and hazardous reagents like concentrated sulfuric and nitric acids, leading to the generation of significant acidic waste. ijirt.org

In line with green chemistry, alternative, less hazardous nitrating agents are being explored. For instance, the use of metal nitrates, such as calcium nitrate (B79036) or copper nitrate, in conjunction with acetic acid has been proposed as a safer alternative to the conventional nitric acid/sulfuric acid system for the nitration of phenolic compounds. gordon.edu This approach reduces the corrosivity (B1173158) and toxicity of the reagents.

Solvent selection is another critical aspect of green synthesis. While dichloromethane is used in some procedures, its environmental and health impacts are a concern. chemicalbook.com The exploration of solvent-free reaction conditions or the use of more benign solvents is a key area of research. Solvent-free nitration using solid acid catalysts is an emerging technique that aligns with green chemistry principles by eliminating the need for volatile and often toxic organic solvents. ijirt.org

Waste reduction is a cornerstone of green chemistry. The use of recyclable solid acid catalysts, as opposed to stoichiometric amounts of mineral acids, can significantly reduce the generation of acidic waste streams. ijirt.org Furthermore, optimizing reaction conditions to maximize yield and selectivity minimizes the formation of byproducts and unreacted starting materials, thereby reducing waste.

Catalytic Methods for Enhanced Selectivity and Yield

The use of catalysts is pivotal in modern organic synthesis to improve reaction rates, selectivity, and yields. In the synthesis of this compound, catalytic methods offer a promising avenue to overcome the limitations of traditional approaches.

Solid acid catalysts, such as zeolites, sulfated metal oxides, and supported heteropoly acids, are gaining prominence as environmentally benign alternatives to liquid acids for aromatic nitration. ijirt.org These catalysts offer several advantages, including ease of separation from the reaction mixture, potential for regeneration and reuse, and often enhanced regioselectivity. ijirt.org For instance, zeolite beta has demonstrated high activity and para-selectivity in the nitration of aromatic compounds due to the specific geometry of its pores. rsc.org The application of such catalysts could lead to a more selective synthesis of the desired isomer of nitrated dimethoxyacetophenone.

The catalytic nitration of aromatics with aqueous nitric acid is an area of active research, aiming to develop an environmentally friendly route for the production of nitroaromatic compounds. ncl.res.in The development of stable and active solid acid catalysts that can function efficiently with commercial nitric acid could significantly improve the sustainability of the process. google.com For example, tungsten oxide supported on mesoporous silica (B1680970) has been investigated as a catalyst for liquid-phase nitration, showing potential for high conversion and selectivity at low temperatures. google.com

The table below summarizes various catalytic approaches that could be adapted for the synthesis of this compound.

| Catalyst Type | Potential Advantages |

| Zeolites (e.g., H-beta) | High para-selectivity, reusable. rsc.orgresearchgate.net |

| Sulfated Metal Oxides | Strong acidity, can be used in solvent-free conditions. ijirt.org |

| Supported Heteropoly Acids | Environmentally benign, reusable. ijirt.org |

| Tungsten Oxide on Mesoporous Silica | Active with commercial nitric acid, recyclable. google.com |

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. The application of microwave irradiation to the synthesis of this compound has the potential to significantly improve the efficiency of the process.

Microwave heating can dramatically reduce the time required for nitration reactions. For example, a microwave-assisted nitration of 4-hydroxyacetophenone was completed in under 10 minutes, a significant reduction from conventional methods. gordon.edu This rapid heating can also lead to increased product yields. In the synthesis of chalcones from acetophenone derivatives, microwave irradiation reduced the reaction time from three days to 30 minutes with an excellent isolated yield. nih.gov

The efficiency of microwave synthesis stems from the direct interaction of microwave energy with the polar molecules in the reaction mixture, leading to rapid and uniform heating. This can minimize the formation of byproducts that may occur during prolonged heating in conventional methods.

A potential microwave-assisted procedure for the synthesis of this compound could involve the use of a safer nitrating agent like calcium nitrate in acetic acid, irradiated at a controlled power and temperature. gordon.edu This approach would not only be faster but also align with the principles of green chemistry.

Flow Chemistry Applications in Production

Flow chemistry, or continuous flow processing, offers significant advantages for the production of chemicals, particularly for reactions that are highly exothermic or involve hazardous reagents, such as nitration. nih.govvapourtec.com The use of microreactors or tubular reactors with small internal volumes enhances heat and mass transfer, allowing for precise control over reaction conditions and improving safety. ewadirect.com

For the synthesis of this compound, a continuous flow process would involve continuously pumping streams of 3,4-dimethoxyacetophenone and the nitrating agent through a reactor where they mix and react. The small reaction volume of flow reactors minimizes the risk of thermal runaways, a significant concern in batch nitrations. ewadirect.com

The precise control over parameters such as temperature, pressure, and residence time in a flow system can lead to improved selectivity and higher yields of the desired product. vapourtec.com By carefully optimizing the flow conditions, the formation of unwanted isomers and byproducts can be minimized. For example, Novartis reported that flow conditions for nitration led to excellent yields with fewer impurities on significantly shorter time scales compared to batch mode. vapourtec.com

Furthermore, flow chemistry facilitates process automation and integration of reaction and workup steps, making it an attractive technology for industrial-scale production. The scalability of flow processes is often more straightforward than for batch processes, as production can be increased by simply running the system for a longer duration or by "numbering up" (using multiple reactors in parallel). ewadirect.com The adoption of flow chemistry for the nitration of 3,4-dimethoxyacetophenone could therefore lead to a safer, more efficient, and more reproducible manufacturing process for this compound.

Chemical Reactivity and Transformations of 1 4,5 Dimethoxy 2 Nitrophenyl Ethanone

Reactions of the Ethanone (B97240) Moiety

The ethanone group, an aromatic ketone, is a key site for a variety of chemical transformations, including nucleophilic additions to the carbonyl, condensation reactions at the α-carbon, and reduction or oxidation of the carbonyl group itself.

The carbonyl carbon of the ethanone group is electrophilic and readily undergoes nucleophilic addition reactions. A prominent example of this reactivity is the addition of a hydride ion from a reducing agent. Reagents such as sodium borohydride (B1222165) (NaBH₄) provide a source of nucleophilic hydride (H⁻) which attacks the carbonyl carbon. This addition breaks the carbon-oxygen π-bond, leading to the formation of an intermediate alkoxide. Subsequent protonation of the alkoxide, typically by the solvent (e.g., ethanol) or during an acidic workup, yields the corresponding secondary alcohol. This specific transformation is detailed further in section 3.1.3.

Ketones with α-hydrogens, such as 1-(4,5-dimethoxy-2-nitrophenyl)ethanone, can participate in condensation reactions. A notable reagent for this purpose is N,N-dimethylformamide dimethyl acetal (B89532) (DMFDMA). DMFDMA serves as a building block in heterocyclic synthesis by reacting with active methylene (B1212753) groups. scirp.orgresearchgate.net The reaction typically proceeds through the formation of an enamine or enaminone intermediate by condensation with the ketone's α-methyl group. scirp.orgresearchgate.net These enaminones are versatile synthons, which can be used to construct a wide range of heterocyclic systems, such as pyridines and pyrimidines, by reacting with various nucleophiles. researchgate.net

The ethanone moiety can be selectively reduced to a secondary alcohol without affecting the nitro group. The most common method employs sodium borohydride (NaBH₄) in an alcoholic solvent. This reaction transforms the keto group into a hydroxyl group, yielding 1-(4,5-dimethoxy-2-nitrophenyl)ethanol. mdpi.comresearchgate.net This transformation is a key step in the synthesis of various derivatives, including benzofurans. mdpi.comresearchgate.net

Detailed research has outlined a specific protocol for this reduction. A solution of the starting ketone in ethanol (B145695) is treated with sodium borohydride. mdpi.comresearchgate.net The reaction is typically rapid, and after completion, the mixture is acidified. The product, 1-(4,5-dimethoxy-2-nitrophenyl)ethanol, precipitates and can be purified by crystallization. mdpi.com

| Reactant | Reagent | Solvent | Reaction Time | Product | Yield |

|---|---|---|---|---|---|

| This compound | Sodium Borohydride (NaBH₄) | Ethanol | 15 minutes | 1-(4,5-dimethoxy-2-nitrophenyl)ethanol | 70% (initial crystallization) |

The carbonyl group of this compound readily reacts with hydrazine (B178648) (H₂NNH₂) or its derivatives to form hydrazones. This condensation reaction involves the nucleophilic attack of the terminal nitrogen of hydrazine on the carbonyl carbon, followed by the elimination of a water molecule. The resulting hydrazone, specifically 4,5-dimethoxy-2-nitroacetophenone hydrazone, is a stable compound that serves as a precursor in further synthetic applications. thermofisher.com For instance, it can be oxidized with manganese (IV) oxide to generate the corresponding reactive diazoethane (B72472), which is used to synthesize photolabile "caged" compounds. thermofisher.com The general synthesis of hydrazones from acetophenones is a well-established procedure. orgsyn.org

Reactions Involving the Nitro Group

The aromatic nitro group is a strong electron-withdrawing group that deactivates the benzene (B151609) ring towards electrophilic substitution. Its most significant and synthetically useful transformation is its reduction to a primary amine.

The nitro group of this compound can be selectively reduced to an amino group, yielding 1-(2-amino-4,5-dimethoxyphenyl)ethanone. This transformation is crucial as it converts the strongly electron-withdrawing nitro group into a strongly electron-donating amino group, which dramatically alters the compound's chemical properties and reactivity.

A variety of reagents can achieve this reduction chemoselectively, leaving the ketone functionality intact. scispace.com Common methods for reducing aromatic nitro compounds that are compatible with a ketone group include catalytic hydrogenation (e.g., using Pd/C and hydrazine) or using metals in acidic conditions (e.g., iron in acetic acid or tin(II) chloride). researchgate.netwikipedia.orgresearchgate.net The reduction of a structurally similar nitrophenyl ketone has been successfully achieved with high yield using a mixture of iron powder and glacial acetic acid. researchgate.net This method is often preferred in laboratory settings for its effectiveness and operational simplicity.

Intramolecular Cyclization Reactions (e.g., Baeyer-Drewson reaction related transformations)

The structure of this compound, featuring an ortho-nitroacetyl group, makes it a suitable precursor for intramolecular cyclization reactions, particularly those mechanistically related to the Baeyer-Drewson indigo (B80030) synthesis. sapub.org A notable transformation involves the conversion of chalcones derived from this compound into complex heterocyclic systems.

In one studied pathway, chalcones prepared from this compound undergo an unusual cascade cyclization. rsc.org This process is initiated by the conjugate addition of a cyanide anion to the chalcone's carbon-carbon double bond, which forms an enolate intermediate. rsc.org This enolate then triggers a 5-exo-trig cyclization by attacking the electrophilic ortho-nitro group. This key step, which is mechanistically similar to the Baeyer–Drewson reaction, results in the formation of a cyclic nitronate. rsc.org Subsequent transformations of this intermediate lead to the efficient synthesis of (E)-2-(3-oxoindolin-2-ylidene)-2-arylacetonitriles in good to excellent yields. rsc.org The reaction of a chalcone (B49325) derived from this compound and benzaldehyde (B42025) confirmed that additional substituents could be installed on the aromatic ring of the resulting indoline (B122111) structure. rsc.org

Table 1: Mechanistic Steps in the Cascade Cyclization

| Step | Description | Intermediate |

|---|---|---|

| 1 | Michael-type addition of a cyanide anion to the ortho-nitrochalcone. | Enolate |

| 2 | Intramolecular 5-exo-trig cyclization involving the enolate and the ortho-nitro group. | Cyclic Nitronate |

| 3 | Tautomerization and elimination of water. | 1-hydroxy-2-methyleneindolin-3-one |

| 4 | Reduction upon acidification. | (E)-2-(3-oxoindolin-2-ylidene)-2-arylacetonitrile |

Photochemical Transformations of the Nitro Group ("Caging" applications)

The 2-nitrobenzyl group is a well-established photolabile protecting group, or "caging" group, in organic synthesis and chemical biology. The ortho-nitroacetophenone moiety in this compound shares the key structural features that enable this functionality. Upon irradiation with UV light (typically around 350 nm), the nitro group undergoes a photochemical rearrangement.

This process, known as photocleavage, allows for the controlled release of a protected molecule or the activation of a biologically active compound at a specific time and location. The dimethoxy substitution on the phenyl ring can modulate the photochemical properties, such as the absorption wavelength and the quantum yield of the uncaging process. Consequently, this compound serves as a key building block for creating these photoactivatable compounds. tcichemicals.com

Reactions of the Dimethoxy-Substituted Phenyl Ring

Electrophilic Aromatic Substitution Reactions

The phenyl ring of this compound is subject to electrophilic aromatic substitution (SEAr), where an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.org The rate and regioselectivity of this reaction are governed by the existing substituents: the acetyl group, the nitro group, and the two methoxy (B1213986) groups.

Activating Groups: The two methoxy (-OCH3) groups are strong activating groups that donate electron density to the ring through resonance, stabilizing the cationic intermediate formed during the substitution. wikipedia.org They are ortho- and para-directing.

Deactivating Groups: The acetyl (-COCH3) and nitro (-NO2) groups are strong deactivating groups that withdraw electron density from the ring, making the ring less nucleophilic. scribd.com They are meta-directing.

The positions on the ring are influenced as follows:

Position 1: Substituted by the acetyl group.

Position 2: Substituted by the nitro group.

Position 4: Substituted by a methoxy group.

Position 5: Substituted by a methoxy group.

The directing effects of the powerful activating methoxy groups dominate. The position ortho to the 4-methoxy group is position 3, and the position ortho to the 5-methoxy group is position 6. Considering the steric hindrance from the adjacent acetyl group (at position 1) and nitro group (at position 2), electrophilic attack is most likely to occur at position 6, which is ortho to the methoxy group at position 5 and meta to the deactivating acetyl group.

Table 2: Influence of Substituents on Electrophilic Aromatic Substitution

| Substituent | Type | Directing Effect |

|---|---|---|

| Acetyl (-COCH3) | Deactivating | Meta |

| Nitro (-NO2) | Deactivating | Meta |

Functionalization of Methoxy Groups

The two methoxy groups on the phenyl ring can be chemically modified. A common transformation for aryl methyl ethers is ether cleavage, typically achieved using strong acids like hydrogen bromide (HBr) or Lewis acids such as boron tribromide (BBr3). This reaction converts the methoxy groups into hydroxyl groups (phenols), yielding a dihydroxy-substituted nitrophenyl ethanone. Selective demethylation of one methoxy group over the other can be challenging and may require carefully controlled reaction conditions or specialized reagents. The resulting phenolic hydroxyl groups can then serve as handles for further functionalization, such as alkylation or acylation, to introduce different functional groups onto the aromatic ring.

Multicomponent Reactions (MCRs) Incorporating this compound

Development of Novel Synthetic Pathways via MCRs

Multicomponent reactions (MCRs) are one-pot processes where three or more reactants combine to form a complex product, offering high atom economy and efficiency. mdpi.comnih.gov The ketone functionality of this compound makes it a suitable substrate for various MCRs that utilize a carbonyl component.

For instance, it could potentially be used in:

The Biginelli Reaction: A three-component reaction between an aldehyde, a β-ketoester (or in this case, a ketone like this compound), and urea (B33335) to produce dihydropyrimidinones. mdpi.com

The Hantzsch Dihydropyridine Synthesis: This reaction involves an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) or ammonium (B1175870) acetate. While typically using β-ketoesters, modifications could potentially incorporate this compound to synthesize highly substituted pyridine (B92270) derivatives. mdpi.com

The Passerini and Ugi Reactions: These isocyanide-based MCRs involve a carbonyl compound (ketone or aldehyde). mdpi.com In a Passerini reaction, a ketone, a carboxylic acid, and an isocyanide react to form an α-acyloxy carboxamide. In the Ugi four-component reaction, a primary amine is also included to yield a dipeptide-like structure. mdpi.com

By incorporating the structurally complex this compound into these MCRs, novel and diverse molecular scaffolds can be rapidly assembled. This strategy provides an efficient pathway to libraries of complex molecules with potential applications in various fields of chemical research.

Exploration of Diverse Product Scaffolds

The strategic placement of nitro and acetyl groups on the dimethoxy-substituted benzene ring of this compound makes it a versatile precursor for the synthesis of a variety of heterocyclic scaffolds. Research has demonstrated its utility in constructing complex molecular architectures, primarily through transformations involving the reactive nitro and ketone functionalities. Two prominent examples of its application in generating diverse product scaffolds are the synthesis of 2-alkylideneindolin-3-ones and quinoline (B57606) derivatives.

Synthesis of 2-Alkylideneindolin-3-ones via Chalcone Intermediates

A notable transformation of this compound involves its conversion into chalcones, which then undergo an unexpected and efficient cascade cyclization to yield 2-alkylideneindolin-3-ones. rsc.orgnih.govrsc.org This synthetic route provides access to a class of compounds with recognized biological activities. researchgate.net

The initial step involves the base-catalyzed aldol (B89426) condensation of this compound with various aromatic aldehydes to produce the corresponding ortho-nitrochalcones. These intermediates are then subjected to a cyanide-triggered cascade reaction. The process is initiated by a Michael addition of the cyanide anion to the chalcone, followed by an intramolecular cyclization that is mechanistically related to the Baeyer–Drewson reaction, ultimately forming the 2-alkylideneindolin-3-one scaffold. nih.gov

A specific example is the reaction of the chalcone derived from this compound and benzaldehyde, which yields the corresponding 2-alkylideneindolin-3-one in a 51% yield. rsc.orgrsc.org This transformation confirms the viability of installing additional substituents onto the indoline ring. rsc.orgrsc.org

| Reactant 1 (Chalcone precursor) | Reactant 2 (Aldehyde) | Product | Yield (%) | Reference |

|---|---|---|---|---|

| This compound | Benzaldehyde | (E)-2-(5,6-dimethoxy-3-oxoindolin-2-ylidene)-2-phenylacetonitrile | 51 | rsc.orgrsc.org |

Synthesis of Quinolines via Reductive Cyclization

A more conventional, yet highly important, application of this compound is its use as a precursor for the synthesis of substituted quinolines. This transformation is typically achieved through a two-step process: the reduction of the nitro group followed by a cyclization reaction, most notably the Friedländer annulation. nih.govwikipedia.orgresearchgate.netnih.gov

The first step is the reduction of the nitro group in this compound to an amino group, yielding 2-amino-4,5-dimethoxyacetophenone. This reduction is a critical transformation as it generates the necessary ortho-aminoaryl ketone functionality required for the subsequent cyclization.

The resulting 2-amino-4,5-dimethoxyacetophenone can then undergo the Friedländer synthesis, which involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., another ketone or an aldehyde). nih.govwikipedia.orgresearchgate.net This acid- or base-catalyzed reaction leads to the formation of the quinoline ring system. The versatility of the Friedländer synthesis allows for the introduction of a wide range of substituents on the resulting quinoline scaffold, depending on the choice of the reacting partner. nih.gov

| Step | Starting Material | Reagents/Conditions | Product | Reaction Type |

|---|---|---|---|---|

| 1 | This compound | Reducing agent (e.g., Fe/AcOH) | 2-Amino-4,5-dimethoxyacetophenone | Nitro group reduction |

| 2 | 2-Amino-4,5-dimethoxyacetophenone | Carbonyl compound with α-methylene group, Acid or Base catalyst | Substituted 6,7-dimethoxyquinoline | Friedländer Annulation |

Theoretical and Computational Studies of 1 4,5 Dimethoxy 2 Nitrophenyl Ethanone

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of molecules. However, no specific studies employing these methods for 1-(4,5-dimethoxy-2-nitrophenyl)ethanone were identified.

Density Functional Theory (DFT) Studies on Electronic Structure and Bonding

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure, geometry, and properties of molecules. A comprehensive search of the scientific literature did not yield any studies that have applied DFT methods to analyze the electronic structure and bonding of this compound. Such a study would typically provide insights into bond lengths, bond angles, and the distribution of electron density within the molecule.

Molecular Orbital Analysis (HOMO-LUMO)

The analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding a molecule's chemical reactivity and its electronic transition properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability. No published research detailing the HOMO-LUMO analysis for this compound could be located.

Conformational Analysis and Energy Minimization

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule and their relative energies. Energy minimization is a computational process to find the most stable conformation (the one with the lowest energy). There are no available studies in the scientific literature that report on the conformational analysis or energy minimization of this compound.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. These simulations can provide valuable insights into the dynamic behavior of a compound, including its interactions with other molecules and its behavior in different environments.

Investigation of Intermolecular Interactions

MD simulations are often used to investigate the nature and strength of intermolecular interactions, such as hydrogen bonding and van der Waals forces, which govern the macroscopic properties of a substance. No studies utilizing molecular dynamics simulations to explore the intermolecular interactions of this compound have been found in the reviewed literature.

Solvation Effects on Molecular Behavior

The behavior of a molecule can be significantly influenced by its solvent environment. Molecular dynamics simulations are a key tool for studying these solvation effects. However, there is no available research that has employed MD simulations to investigate the effects of different solvents on the molecular behavior and properties of this compound.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies

Computational chemistry offers powerful tools to predict the reactivity and selectivity of molecules like this compound. Methods such as Density Functional Theory (DFT) are instrumental in calculating electronic properties that govern chemical reactions. The reactivity of this compound is significantly influenced by the interplay of its substituents on the phenyl ring.

The nitro group (-NO₂) is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution and makes it more susceptible to nucleophilic attack. Conversely, the two methoxy (B1213986) groups (-OCH₃) are electron-donating groups, activating the ring. The ethanone (B97240) (acetyl) group also acts as an electron-withdrawing group. The net effect of these competing electronic influences dictates the reactivity at different sites of the molecule.

Computational models can predict key electronic descriptors that correlate with reactivity. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. A lower LUMO energy, often seen in nitroaromatic compounds, indicates a higher susceptibility to nucleophilic attack. The distribution of electrostatic potential on the molecular surface can further pinpoint regions that are electron-rich (prone to electrophilic attack) or electron-poor (prone to nucleophilic attack).

A study on a closely related chalcone (B49325), (2E)-1-(2,4-Dichlorophenyl)-3-(4,5-dimethoxy-2-nitrophenyl)-2-propen-1-one, which shares the same substituted phenyl ring, provides analogous data through DFT calculations. researchgate.net These calculations help in understanding the electronic landscape of the shared moiety.

Table 1: Calculated Electronic Properties of a Structurally Similar Moiety

| Parameter | Calculated Value | Implication for Reactivity |

|---|---|---|

| HOMO Energy | -6.5 eV | Region of electron donation |

| LUMO Energy | -3.4 eV | Region of electron acceptance |

| HOMO-LUMO Gap | 3.1 eV | Indicator of chemical reactivity and stability |

Data is analogous from a study on a related chalcone containing the 4,5-dimethoxy-2-nitrophenyl group. researchgate.netnih.gov

The calculated HOMO-LUMO gap provides an indication of the molecule's stability and reactivity; a smaller gap generally suggests higher reactivity. nih.gov The distribution of these orbitals reveals the most probable sites for reaction. For this compound, the LUMO is expected to be localized primarily around the nitro group and the acetyl group, indicating these as likely centers for nucleophilic attack.

QSAR studies on broader classes of nitroaromatic compounds often utilize electronic descriptors to predict their biological activities or toxicities. ijirset.comnih.govmdpi.comnih.gov Descriptors such as dipole moment, partial atomic charges, and energies of frontier molecular orbitals are commonly correlated with observed activities. ijirset.comnih.govmdpi.comnih.gov These models reinforce the understanding that the electronic properties governed by the substituents are key determinants of the molecule's interactions.

While specific biological targets for this compound are not extensively defined in the literature, its structural motifs are present in molecules that have been studied for their interactions with proteins. Molecular docking simulations are a primary computational tool to predict and analyze how a ligand might bind to a protein's active site.

The 4,5-dimethoxy-2-nitrophenyl moiety possesses several features that can contribute to ligand-protein binding:

Hydrogen Bonding: The oxygen atoms of the nitro and methoxy groups, as well as the carbonyl oxygen of the ethanone group, can act as hydrogen bond acceptors.

Aromatic Interactions: The phenyl ring can engage in π-π stacking or π-cation interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in a protein's binding pocket.

Hydrophobic Interactions: The methyl groups of the methoxy and acetyl moieties can participate in hydrophobic interactions.

Molecular docking studies on p-nitrophenyl hydrazone derivatives, for instance, have explored their binding to enzymes like cyclooxygenase-2 (COX-2). researchgate.netbohrium.comthieme-connect.dechemrxiv.org These studies reveal that the nitrophenyl group can orient itself within the active site to form key interactions. For example, the nitro group's oxygen atoms are often predicted to form hydrogen bonds with amino acid residues.

A computational investigation of a chalcone containing the 4,5-dimethoxy-2-nitrophenyl group also included molecular docking simulations, which can provide insights into the potential binding modes of this structural unit. researchgate.net

Table 2: Predicted Interactions from Docking Studies of Structurally Related Compounds

| Interaction Type | Potential Interacting Groups on the Ligand | Example Amino Acid Residues |

|---|---|---|

| Hydrogen Bonding | Nitro group (O), Methoxy groups (O), Carbonyl (O) | Serine, Threonine, Arginine, Lysine |

| π-π Stacking | Phenyl Ring | Phenylalanine, Tyrosine, Tryptophan |

| Hydrophobic | Methyl groups | Leucine, Isoleucine, Valine, Alanine |

This table is a generalized representation based on docking studies of compounds containing nitrophenyl and dimethoxyphenyl moieties. researchgate.netresearchgate.netnih.gov

The specific orientation and binding affinity of this compound to any given protein would depend on the unique topology and chemical environment of the protein's active site. Computational predictions, therefore, serve as a valuable starting point for identifying potential biological targets and for guiding the design of more specific and potent molecules in drug discovery efforts.

Applications in Advanced Organic Synthesis and Materials Science

Precursor in the Synthesis of Complex Organic Molecules

The chemical reactivity of 1-(4,5-Dimethoxy-2-nitrophenyl)ethanone lends itself to a variety of synthetic transformations, making it a valuable starting material for the construction of intricate molecular architectures.

Pharmaceutical Intermediates

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. The presence of the nitro group allows for its reduction to an amino group, which can then be further functionalized to introduce a wide range of substituents. This versatility is paramount in the development of new drug candidates. The dimethoxy-substituted phenyl ring is a common motif in many biologically active molecules, and the acetophenone (B1666503) moiety provides a handle for further carbon-carbon bond-forming reactions or transformations into other functional groups. Its application in the custom synthesis of small biological and pharmaceutical molecules highlights its importance in medicinal chemistry research and drug discovery.

Agrochemical Development

While direct applications of this compound in the synthesis of commercial agrochemicals are not extensively documented, its structural motifs are relevant to this field. Acetophenone derivatives, in general, are being explored as promising models for the development of new agrochemicals, including fungicides and insecticides. tcichemicals.com Furthermore, the synthesis of indole (B1671886) derivatives, which have known applications in agrochemicals, can be achieved from nitroarene precursors. kingston.ac.uk The use of photolabile protecting groups, a key application of the 2-nitrobenzyl scaffold derived from this compound, has also been demonstrated in an agricultural context with the controlled release of herbicides. nih.gov This suggests a potential, albeit currently underexplored, role for this compound and its derivatives in the development of novel crop protection agents.

Synthesis of Heterocyclic Compounds

The ortho-nitroacetophenone structure of this compound makes it a valuable precursor for the synthesis of various heterocyclic compounds. The nitro group can participate in reductive cyclization reactions to form nitrogen-containing heterocycles. For instance, ortho-nitroacetophenones can be converted into chalcones, which can then undergo cyanide-triggered cascade cyclization to yield 2-alkylideneindolin-3-ones, a class of compounds with interesting biological activities. rsc.org

Furthermore, the reduction of the nitro group to an amine, followed by condensation with a 1,2-dicarbonyl compound, is a common strategy for the synthesis of quinoxalines, a class of heterocyclic compounds with a wide range of pharmacological properties. While a direct synthesis of a quinoxaline (B1680401) from this compound is not explicitly detailed in the provided search results, the general reactivity of o-nitroanilines (the reduction product) in quinoxaline synthesis is well-established. nih.govrsc.org Similarly, various classical and modern methods exist for the synthesis of indoles from ortho-substituted nitroarenes, suggesting that this compound could serve as a starting material for substituted indole derivatives. kingston.ac.uk

Role as a "Caging Group" in Photochemistry and Chemical Biology

One of the most significant applications of this compound is in the field of photochemistry, where the derived 4,5-dimethoxy-2-nitrobenzyl (DMNB) moiety serves as a photolabile protecting group, often referred to as a "caging group". This technology allows for the temporary inactivation of a biologically active molecule, which can then be released with spatiotemporal precision upon exposure to light.

Photoreleasable Probes and Reagents

The DMNB group, derived from this compound, is a popular choice for creating "caged" compounds due to its efficient photolysis upon irradiation with UV light. This property has been exploited to develop a wide array of photoreleasable probes and reagents for studying dynamic biological processes. By attaching the DMNB group to a key functional group of a biomolecule, its activity is temporarily blocked. Upon irradiation, the DMNB group is cleaved, releasing the active biomolecule in its native form. This technique has been successfully applied to "cage" a variety of molecules, including:

Nucleotides: Caged ATP and other nucleotides have been instrumental in studying the kinetics of enzymes and motor proteins.

Ions: Caged calcium (e.g., DM-nitrophen) allows for the precise control of intracellular calcium concentrations, enabling the study of calcium signaling pathways.

Neurotransmitters: Caged neurotransmitters, such as glutamate, have been used to map neuronal circuits and study synaptic transmission.

Peptides and Proteins: The development of methods to cage peptides and proteins has opened up new avenues for studying protein function in living cells.

The properties of some common caging groups, including those derived from the 2-nitrobenzyl scaffold, are summarized in the table below.

| Caging Group | Abbreviation | Typical Excitation Wavelength (nm) | Key Features |

| 2-Nitrobenzyl | NB | ~300-360 | The parent caging group, widely used but with some limitations. |

| 4,5-Dimethoxy-2-nitrobenzyl | DMNB | ~350-400 | Increased quantum yield and absorption at longer wavelengths than NB. |

| 1-(2-Nitrophenyl)ethyl | NPE | ~300-360 | Often provides faster release kinetics compared to NB. |

| 1-(4,5-Dimethoxy-2-nitrophenyl)ethyl | DMNPE | ~350-400 | Combines the advantages of the DMNB and NPE groups. |

Control of Biological Activity via Photolysis

The ability to release bioactive molecules with high spatial and temporal resolution using light has profound implications for chemical biology and pharmacology. Photolysis of caged compounds allows researchers to control biological processes in living cells and even in whole organisms with unprecedented precision. This "optochemical" approach enables the study of complex signaling pathways and cellular events without the need for invasive techniques.

For example, by delivering a caged drug to a specific tissue and then irradiating only that area, the drug's activity can be localized, potentially reducing side effects. In neuroscience, the photorelease of neurotransmitters has been used to stimulate individual neurons and map their connections. The control of protein synthesis by using caged versions of translation inhibitors like anisomycin (B549157) further demonstrates the power of this technique in dissecting complex biological phenomena. fao.org The development of new photolabile protecting groups with improved properties, such as two-photon absorption capabilities, continues to expand the horizons of this powerful technology.

Applications in Spatiotemporal Control of Chemical Reactions

The compound this compound belongs to the influential class of o-nitrobenzyl derivatives, which are widely employed as photoremovable protecting groups (PPGs), often referred to as "photocages". acs.org The primary function of these molecules is to mask a reactive functional group on a target molecule, rendering it inert until its activity is desired. The release, or "uncaging," of the target molecule is triggered by irradiation with light, providing an exceptional degree of control over chemical and biological processes. acs.orgnih.gov

This photo-induced activation is the cornerstone of spatiotemporal control. Temporal control is achieved because the chemical reaction or release of a bioactive substance is initiated only upon light exposure; the reaction is quiescent in the dark. Spatial control is realized by directing the light source to a specific location, ensuring that the uncaging event occurs only within the irradiated area, leaving surrounding regions unaffected. rsc.orgresearchgate.netrsc.org

The photochemical mechanism for o-nitrobenzyl compounds proceeds through an intramolecular hydrogen atom abstraction by the excited nitro group from the benzylic carbon. This is followed by a rearrangement to an aci-nitro intermediate, which then cleaves to release the protected molecule and forms a 2-nitrosobenzaldehyde derivative as a byproduct. d-nb.info The presence of the 4,5-dimethoxy groups on the aromatic ring, as in this compound, is a strategic modification. These electron-donating groups shift the molecule's absorption maximum to longer, less-damaging wavelengths (typically >350 nm), compared to unsubstituted o-nitrobenzyl compounds. nih.govnih.govresearchgate.net This allows for the use of near-UV light, which is more compatible with sensitive biological systems.

The utility of this scaffold is demonstrated in its ability to cage a wide variety of functional groups, including alcohols, carboxylic acids, amines, and phosphates. This versatility makes 4,5-dimethoxy-2-nitrobenzyl (DMNB) derivatives, such as the one under discussion, powerful tools for applications ranging from the controlled release of neurotransmitters in neuroscience to the light-directed synthesis of DNA arrays. acs.orgresearchgate.net

Potential in Materials Science

The unique photochemical properties of this compound and its parent structure, the 4,5-dimethoxy-2-nitrobenzyl (DMNB) or nitroveratryl moiety, make it a valuable building block in materials science for the creation of advanced functional materials.

Optical and Electronic Properties

The functionality of this compound as a photo-responsive unit is dictated by its distinct optical and electronic characteristics.

Optical Properties: The key optical feature is its absorption of light in the near-ultraviolet range. The electronic structure, characterized by the electron-withdrawing nitro group and the electron-donating methoxy (B1213986) groups, gives rise to a strong absorption band typically between 350 nm and 400 nm. researchgate.net This absorption profile is critical as it allows for activation using common and accessible light sources (e.g., 365 nm LEDs) while avoiding the more harmful, shorter-wavelength UV radiation. researchgate.net Studies on closely related 4,5-dimethoxy-2-nitrobenzyl compounds have quantified their photolysis efficiency. The quantum yield (Φ), which measures the efficiency of a photochemical process, for the cleavage of DMNB derivatives is influenced by the nature of the leaving group and substituents at the benzylic position, but generally falls within a useful range for practical applications. acs.org

| Compound/Moiety | Typical Absorption Max (λmax) | Typical Quantum Yield (Φ) of Uncaging | Key Structural Feature |

|---|---|---|---|

| o-Nitrobenzyl (NB) | ~280-320 nm | ~0.1 - 0.2 | Unsubstituted parent structure |

| 4,5-Dimethoxy-2-nitrobenzyl (DMNB) | ~350-365 nm | ~0.003 - 0.02 | Two electron-donating methoxy groups |

| Coumarin-based PPGs | ~365-405 nm | ~0.1 - 0.6 | Different chromophore with higher efficiency |

Electronic Properties: The electronic nature of the this compound scaffold is dominated by the powerful electron-withdrawing capacity of the aromatic nitro group. nih.gov This feature makes the aromatic system electron-deficient, which is fundamental to both its photochemical reactivity and its electrochemical behavior. nih.govnih.gov The presence of two electron-donating methoxy groups counteracts this effect to some degree, modulating the electronic distribution and influencing the energy levels of the molecular orbitals. This balance is crucial for tuning the absorption wavelength and reactivity. In the context of electrochemistry, nitroaromatic compounds are known to undergo reduction, indicating their ability to act as electron acceptors. researchgate.netpnas.org This property suggests potential applications in electronic materials where redox activity is required.

Development of Responsive Materials

The ability of the o-nitrobenzyl moiety to undergo a covalent bond cleavage upon light exposure makes it an ideal component for designing "smart" or responsive materials that change their properties on demand. By incorporating the this compound structure or its derivatives into polymers and other materials, scientists can create systems that respond to light. rsc.org

Photodegradable Polymers and Hydrogels: One of the most significant applications is the creation of photodegradable materials. When the DMNB moiety is used as a cross-linker in a polymer network, the resulting material, such as a hydrogel, is stable in the dark. Upon irradiation, the cross-links are cleaved, causing the material to swell, soften, or dissolve entirely. nih.gov This strategy is widely exploited in biotechnology for creating scaffolds for tissue engineering and for the controlled, light-triggered release of encapsulated drugs or cells from a hydrogel matrix. nih.gov

Photo-patternable Surfaces: The DMNB group can be attached to a surface as part of a self-assembled monolayer or as a side chain on a polymer film. The photochemical cleavage reaction transforms the o-nitrobenzyl group into a o-nitrosobenzaldehyde, which alters the chemical and physical properties of the surface, such as its hydrophilicity or its ability to bind other molecules. This enables the use of photolithography to create chemical patterns on surfaces, with applications in microfluidics, cell biology, and the fabrication of microarrays. nih.gov

| Material Type | Role of DMNB Moiety | Stimulus | Response | Potential Application |

|---|---|---|---|---|

| Hydrogel | Photocleavable Cross-linker | UV Light (~365 nm) | Network degradation/dissolution | Drug delivery, tissue engineering |

| Polymer Film | Photosensitive Side Chain | UV Light (~365 nm) | Change in solubility/polarity | Photoresists, data storage |

| Self-Assembled Monolayer | Surface-Anchored Group | UV Light (~365 nm) | Alteration of surface chemistry | Micro-patterning, biosensors |

| Block Copolymer Micelles | Photocleavable Linker | UV Light (~365 nm) | Disassembly of micelles | Controlled release of cargo |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(4,5-Dimethoxy-2-nitrophenyl)ethanone, and how can purity be optimized?

- Methodological Answer : A typical approach involves Friedel-Crafts acylation or condensation reactions. For example, reacting 4,5-dimethoxy-2-nitrobenzaldehyde with acetyl chloride in the presence of Lewis acids (e.g., AlCl₃) under anhydrous conditions. Purity optimization requires post-synthetic purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol. Monitoring by TLC and HPLC (C18 column, 70:30 methanol/water mobile phase) ensures minimal byproducts .

Q. What safety precautions are critical when handling this compound in the lab?

- Methodological Answer : Although direct toxicological data for this compound is limited, structural analogs (e.g., nitroaromatics) suggest respiratory and dermal hazards. Use PPE (gloves, goggles, lab coat), work in a fume hood, and avoid inhalation of dust. Precautionary statements from GHS/CLP guidelines (e.g., P261, P262) should be followed. Store in airtight containers away from reducing agents due to nitro group reactivity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- IR Spectroscopy : Identify nitro (1520–1350 cm⁻¹) and carbonyl (1680–1700 cm⁻¹) stretches. Use KBr pellets and compare to reference spectra .

- NMR : ¹H NMR (CDCl₃) detects methoxy protons (δ 3.8–4.0 ppm) and aromatic protons (δ 6.5–8.0 ppm). ¹³C NMR confirms the ketone (δ ~200 ppm) .

- Mass Spectrometry : Electron ionization (EI-MS) reveals molecular ion peaks (e.g., m/z 255 for C₁₁H₁₃NO₆) and fragmentation patterns .

Advanced Research Questions

Q. How do solvent polarity and temperature affect the compound’s stability during long-term storage?

- Methodological Answer : Stability studies show nitroaromatics degrade under UV light or in polar protic solvents (e.g., water). Store in anhydrous DCM or acetonitrile at –20°C. Accelerated aging tests (40°C/75% RH for 6 months) with HPLC monitoring quantify degradation products. Computational modeling (DFT) predicts susceptibility to hydrolysis at the nitro group .

Q. What strategies resolve contradictions in reported melting points or spectral data?

- Methodological Answer : Discrepancies often arise from polymorphic forms or impurities. Use differential scanning calorimetry (DSC) to confirm melting points. Reproduce synthesis under strictly anhydrous conditions and compare with literature protocols. Cross-validate spectral data using NIST reference libraries .

Q. How can computational methods predict reactivity in catalytic applications (e.g., photoredox catalysis)?

- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to assess electron-deficient nitro group behavior. Solvent effects (PCM models) and transition-state analysis (e.g., for nucleophilic aromatic substitution) guide experimental design. Software: Gaussian 16 or ORCA .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.